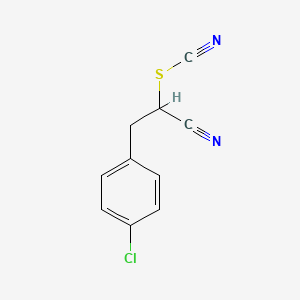![molecular formula C7H13NO2 B11961401 7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 51476-99-4](/img/structure/B11961401.png)
7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is an organic compound with the molecular formula C7H13NO2 It is a bicyclic structure containing both oxazole and oxazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde under acidic conditions to form the oxazolidine ring. This intermediate is then subjected to further cyclization to form the final bicyclic structure.
Industrial Production Methods
Industrial production of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine and oxazole derivatives.
Applications De Recherche Scientifique
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7a-Methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Similar structure but with a methyl group instead of an ethyl group.
7a-Phenyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Contains a phenyl group, leading to different chemical properties.
7a-Isopropyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Has an isopropyl group, affecting its reactivity and applications.
Uniqueness
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its specific ethyl substitution, which influences its chemical reactivity and potential applications. The presence of both oxazole and oxazolidine rings also contributes to its distinct properties.
Propriétés
Numéro CAS |
51476-99-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
7a-ethyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C7H13NO2/c1-2-7-8(3-5-9-7)4-6-10-7/h2-6H2,1H3 |
Clé InChI |
MAERDCGMHNPXAL-UHFFFAOYSA-N |
SMILES canonique |
CCC12N(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


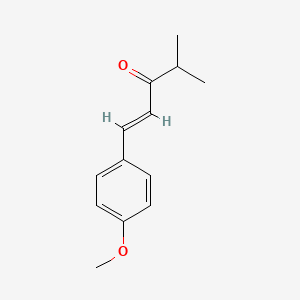

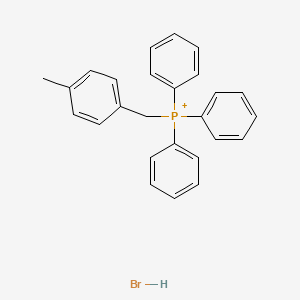



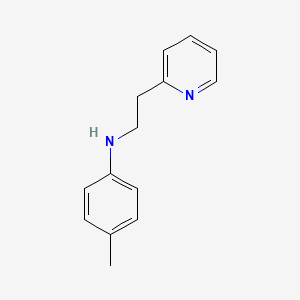
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
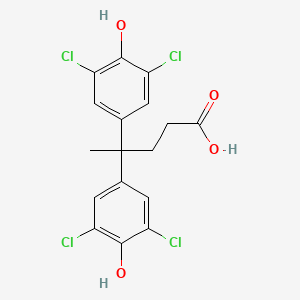
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)


